Phenylazoresorcinol
Overview
Description
Scientific Research Applications
Pharmaceutical Applications
Phenylazoresorcinol has been explored for its potential in pharmaceuticals , particularly due to its structural similarity to resorcinol, which is known for its medicinal properties . It may be used in the development of drugs targeting skin conditions due to its melanin-inhibiting properties. Additionally, its azo component could be leveraged for creating new therapeutic agents, given azo compounds’ historical use in medicine.
Polymer Additives
As a derivative of resorcinol, Phenylazoresorcinol could serve as an additive in polymers to enhance UV absorption and stability . Its phenolic structure makes it a good candidate for antioxidants in polymer chemistry, potentially improving the lifespan and durability of polymer-based products.
Rubber Compounds
In the rubber industry, compounds like Phenylazoresorcinol can be used to improve the bonding of rubber to metal or fabric, enhancing the performance of tires and other rubber-based components . Its chemical structure could contribute to better heat resistance and longevity of the rubber products.
Spectrophotometric Analysis
Phenylazoresorcinol can be used as a chromogenic reagent in spectrophotometric analysis for the detection of metal ions . Its ability to form complexes with metals like copper, nickel, cobalt, and zinc makes it valuable for analytical chemistry applications.
Photoresist Technology
The compound’s structural properties may make it suitable for use in photoresist technologies, which are crucial in the production of semiconductors and printed circuit boards . Its stability under light exposure could be advantageous in creating more precise and durable photoresists.
Wood Composites
Phenylazoresorcinol might find applications in the production of wood composites, where its adhesive properties could be utilized to create stronger bonds between wood fibers, resulting in more durable and stable wood products .
Mechanism of Action
Target of Action
Like many phenolic compounds, it may interact with various proteins and enzymes within the cell .
Mode of Action
It’s known that phenolic compounds can act as antioxidants, donating electrons or hydrogen atoms to oxidant species . As prooxidants, oxidation yields catechols or hydroquinones which are converted to electron transfer quinones .
Biochemical Pathways
For instance, they can interfere with the iodination of tyrosine and the oxidation of iodide .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, including antioxidant and prooxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Phenylazoresorcinol. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of phenolic compounds .
properties
IUPAC Name |
3-[(3-hydroxyphenoxy)diazenyl]oxy-2-phenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-14-8-4-9-15(12-14)23-19-20-24-17-11-5-10-16(22)18(17)13-6-2-1-3-7-13/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQRGKQWGHNYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2ON=NOC3=CC=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741498 | |
Record name | 6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67503-46-2 | |
Record name | 6-{[(3-Hydroxyphenoxy)diazenyl]oxy}[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylazoresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of 4,6-bisphenylazoresorcinol significant, and what factors influence its production?
A1: 4,6-Bisphenylazoresorcinol is a crucial intermediate in the synthesis of 4,6-diaminoresorcinol []. Achieving high regioselectivity during its synthesis is vital. Factors like reaction temperature, molar ratios of benzenediazonium chloride to resorcinol and resorcinol to sodium hydroxide significantly impact the reaction outcome. Research indicates that a reaction temperature between -7°C and -5°C, a resorcinol to benzenediazonium chloride molar ratio of 1:2.3, and a resorcinol to sodium hydroxide molar ratio of 1:16.8 result in a 4,6-bisphenylazoresorcinol content of up to 92% in the unpurified product, with an approximate yield of 80% [].
Q2: How does the structure of phenylazoresorcinol affect its intramolecular hydrogen bonding?
A2: Phenylazoresorcinol exhibits intramolecular hydrogen bonding due to the presence of hydroxyl groups and the phenylazo group. At low temperatures, distinct peaks are observed in ¹H NMR, representing hydrogen-bonded and non-hydrogen-bonded hydroxy groups []. This indicates the presence of two conformers, each with the phenylazo group hydrogen-bonded to a different hydroxyl group. As the temperature rises, these conformers interconvert rapidly, resulting in an averaged hydroxy peak in the NMR spectrum [].
Q3: How do different bases affect the rate of proton removal from hydrogen-bonded phenylazoresorcinol monoanions?
A4: Studies on the kinetics of proton removal from the hydrogen-bonded form of phenylazoresorcinol monoanions have shown that the rate varies depending on the base strength. For instance, the rate constant (Bkc) for hydroxide ion is significantly higher (approximately 70-fold) than that for indazole ion []. This difference in reactivity highlights the importance of considering both the strength and nature of the base when investigating the deprotonation kinetics of these compounds.
Q4: What insights have kinetic solvent isotope effects provided into the ionization of hydrogen-bonded protons in phenylazoresorcinols?
A5: Investigating the kinetic solvent isotope effects, specifically replacing H₂O with D₂O, has provided valuable information about the ionization mechanism of the hydrogen-bonded proton in phenylazoresorcinols. These studies have helped to determine isotope effects on rate and equilibrium constants for the transition from a hydrogen-bonded to an open, non-hydrogen-bonded form []. Furthermore, measuring the isotopic fractionation factors (φ) for protons in both forms has shed light on the equilibrium isotope effect []. These findings contribute to a deeper understanding of the role of solvent and isotopic composition in the behavior of phenylazoresorcinols.
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